molecular formula C18H14FNO3 B2545225 METHYL 4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1358328-72-9

METHYL 4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE

Cat. No.: B2545225
CAS No.: 1358328-72-9
M. Wt: 311.312
InChI Key: QHRBNXZMUWMHKF-UHFFFAOYSA-N
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Description

METHYL 4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a fluorinated quinoline derivative characterized by a methoxy group substituted with a 2-fluorophenyl moiety at the 4-position of the quinoline core and a methyl ester at the 2-position. For instance, quinoline derivatives like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) are synthesized via Pd-catalyzed cross-coupling reactions, suggesting similar pathways for the target compound.

Properties

IUPAC Name

methyl 4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-22-18(21)16-10-17(13-7-3-5-9-15(13)20-16)23-11-12-6-2-4-8-14(12)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRBNXZMUWMHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimalarial Activity

Methyl 4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate is part of a broader class of quinoline derivatives that have shown promising antimalarial activity. A study on quinoline-4-carboxamide derivatives revealed that certain compounds exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria. The lead compound from this series demonstrated an EC50 value of 120 nM and was optimized to enhance its pharmacokinetic properties, leading to excellent oral efficacy in a mouse model of malaria with effective doses below 1 mg/kg .

Table 1: Antimalarial Efficacy of Quinoline Derivatives

CompoundEC50 (nM)Oral Efficacy (ED90 mg/kg)
Lead Compound120<1
Optimized CompoundLow nanomolar<1

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. A study focusing on 4-anilinoquinolines identified novel inhibitors of Mycobacterium tuberculosis. These compounds showed high potency with minimal toxicity, suggesting that this compound could be a candidate for further development against tuberculosis .

Table 2: Antitubercular Potency

CompoundMIC90 (μM)Toxicity Level
Compound A0.63-1.25Low
Methyl DerivativeTBDTBD

Case Studies and Research Findings

Several studies have documented the effectiveness of quinoline derivatives in various experimental settings:

  • Case Study on Malaria : A series of quinoline derivatives were screened for activity against P. berghei, a mouse model for malaria. The results indicated that modifications to the quinoline structure could significantly enhance antimalarial potency and pharmacokinetic profiles .
  • Case Study on Tuberculosis : Research into 4-anilinoquinolines revealed that specific structural features are critical for inhibiting Mycobacterium tuberculosis. The findings suggest that further optimization could yield compounds with improved efficacy against resistant strains .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : The target compound likely employs Pd-based catalysts (e.g., PdCl2(PPh3)2) and polar aprotic solvents like DMF, as seen in 4k’s synthesis. This contrasts with 1a’s instability under acidic conditions, emphasizing the role of substituents in stability.

Physicochemical and Stability Profiles

  • Thermal Stability : While 4k exhibits a high melting point (223–225°C), the target compound’s ester group may lower its melting point due to reduced crystallinity.
  • Chemical Stability: Unlike 1a and 1b, which degrade in simulated gastric fluid due to labile ester/oxazolidinone groups, the target compound’s methoxy and methyl ester groups may confer greater stability in neutral or basic conditions.

Functional Group Impact on Bioactivity

  • Fluorine Substitution: The 2-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs, a trend observed in drug design.
  • Ester vs. Amino Groups: The methyl ester at the 2-position could serve as a prodrug moiety, whereas 4k’s amino group might enhance hydrogen-bonding interactions in biological targets.

Biological Activity

Methyl 4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline derivative class, characterized by a quinoline core substituted with a methoxy group and a fluorophenyl moiety. The presence of these functional groups may influence its biological activity, making it a candidate for various therapeutic applications.

Biological Activities

1. Antitumor Activity:
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations against several cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MKN-45 (gastric cancer), demonstrated significant cytotoxic effects. For instance, a derivative related to this compound exhibited an IC50 value of 0.14 μM against the H460 cell line, indicating potent inhibitory activity compared to standard treatments .

2. Mechanism of Action:
The mechanism by which this compound exerts its antitumor effects appears to involve inhibition of key signaling pathways associated with cancer progression. Specifically, it has been suggested that these compounds may target c-Met kinase, a known player in tumor growth and metastasis . Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

3. Antimicrobial Activity:
The compound also shows promise as an antimicrobial agent. It has been reported that quinoline derivatives can enhance the efficacy of existing antimicrobial therapies when used in combination with other agents . The structure of this compound may contribute to its ability to disrupt microbial cell functions.

Research Findings and Case Studies

StudyFindings
El Shehry et al. (2018)Evaluated various quinoline derivatives for antibacterial and antifungal properties; some derivatives showed significant activity against multiple pathogens .
Structure-Based Discovery (2020)Identified novel derivatives with strong c-Met inhibition and cytotoxicity against several cancer cell lines .
Patent LiteratureDescribed the use of quinoline derivatives in enhancing the effects of antimicrobial agents when used in combination therapies, suggesting a synergistic effect .

Q & A

Basic Questions

Q. What are the common synthetic routes for methyl 4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate?

  • Methodology : Classical protocols like the Gould–Jacob, Friedländer, or Pfitzinger reactions are foundational for quinoline core synthesis. For esterification, phosphorous oxychloride (POCl₃)-mediated coupling of carboxylic acids with phenols is widely used, as demonstrated in analogous quinoline-2-carboxylate syntheses . Transition metal catalysis (e.g., Pd-mediated cross-coupling) can introduce fluorophenyl groups. Key steps include:

  • Cyclization of anilines with β-keto esters.
  • Esterification under reflux with POCl₃ (yields ~65–70% in similar systems) .
  • Purification via recrystallization (ethanol/water mixtures) .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography resolves bond lengths (e.g., C–C: ~1.48–1.52 Å) and dihedral angles (e.g., quinoline-phenyl torsion: ~14.7° in analogs) .
  • NMR identifies substituent integration (e.g., methyl ester at δ ~3.9 ppm, fluorophenyl protons at δ ~7.2–7.5 ppm).
  • IR confirms ester C=O (~1700 cm⁻¹) and ether C–O (~1250 cm⁻¹) .

Q. What biological activities are reported for analogous quinoline derivatives?

  • Methodology : Screen against disease-specific targets:

  • Antituberculosis : 4-Substituted quinolines inhibit mycobacterial growth (MIC₉₀: <1 µM in some cases) .
  • Anticancer : Fluorophenyl groups enhance cytotoxicity (IC₅₀: ~10–50 µM in breast cancer models) .
  • Neuroprotection : Quinoline-2-carboxylates reduce Aβ aggregation in Alzheimer’s models .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Catalyst screening : Use Pd(OAc)₂/XPhos for efficient C–O coupling (reported >80% yield in fluorophenyl ether synthesis) .
  • Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates .
  • Temperature control : Maintain 348–353 K during esterification to minimize side reactions .
  • Automation : Continuous flow reactors improve scalability and reproducibility .

Q. What strategies address low solubility in biological assays?

  • Methodology :

  • Derivatization : Introduce polar groups (e.g., sulfonyl or morpholine moieties) via post-synthetic modification .
  • Formulation : Use PEG-based nanoemulsions or cyclodextrin inclusion complexes to enhance aqueous dispersion .
  • Prodrug design : Convert the methyl ester to a sodium salt for in vivo studies .

Q. How to perform structure-activity relationship (SAR) studies on this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heterocycles at the 4-position .
  • Computational docking : Use AutoDock Vina to predict binding to Mycobacterium tuberculosis enoyl reductase (InhA) .
  • In vitro assays : Test against HEK293 (cytotoxicity) and M. tuberculosis H37Rv (MIC determination) .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Assay standardization : Validate protocols using positive controls (e.g., isoniazid for TB assays) .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation (e.g., CYP450-mediated oxidation) .
  • Structural analogs : Compare fluorophenyl vs. chlorophenyl derivatives to isolate electronic effects .

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